molecular formula C4H6N4OS B12877584 2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide

Cat. No.: B12877584
M. Wt: 158.18 g/mol
InChI Key: PINUVTFQBKSCCQ-UHFFFAOYSA-N
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Description

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the cyclization of thiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-Methyl-1,2,4-triazole: A methylated derivative with similar properties.

    4-Amino-1,2,4-triazole: Known for its herbicidal activity.

Uniqueness

2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide stands out due to its thioxo group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C4H6N4OS/c5-3(9)1-8-2-6-7-4(8)10/h2H,1H2,(H2,5,9)(H,7,10)

InChI Key

PINUVTFQBKSCCQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=S)N1CC(=O)N

Origin of Product

United States

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